molecular formula C12H11F3O2 B582701 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one CAS No. 187812-31-3

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one

Cat. No.: B582701
CAS No.: 187812-31-3
M. Wt: 244.213
InChI Key: LHLDLKRCEHBPRR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H11F3O2 It is characterized by the presence of trifluoromethyl, methoxy, and methylphenyl groups attached to a butenone backbone

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol.

Scientific Research Applications

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to changes in cellular function.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-en-2-one and 1,1,1-trifluoro-4-(4-methylphenyl)but-3-en-2-one share structural similarities.

    Uniqueness: The presence of the trifluoromethyl and methoxy groups in this compound imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other related compounds.

Properties

IUPAC Name

1,1,1-trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-8-3-5-9(6-4-8)10(17-2)7-11(16)12(13,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLDLKRCEHBPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10777892
Record name 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187812-31-3
Record name 1,1,1-Trifluoro-4-methoxy-4-(4-methylphenyl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10777892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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